1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone
Description
1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative characterized by a 4-fluoro substituent on the aromatic ring and an isopentyloxy (3-methylbutoxy) group at the 2-position. Its structure combines lipophilicity (from the isopentyloxy chain) with electronic modulation (via the fluorine atom), making it a versatile scaffold for derivatization.
Properties
IUPAC Name |
1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-8-11(14)4-5-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSAUNRJBSXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide in acetone . Another approach involves the use of organometallic reagents such as magnesium or lithium to react with fluoro-substituted phenyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace the fluoro or isopentyloxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Recent studies have highlighted several promising applications of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone in biological systems:
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant anticancer properties. For instance, derivatives of related phenyl ketones have shown to inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and interference with key signaling pathways associated with cell growth and survival.
- Case Study : In vitro studies demonstrated that analogs of this compound could inhibit the proliferation of HeLa cells with IC50 values in the nanomolar range, suggesting a potent anticancer effect .
Efflux Pump Inhibition
The compound has potential applications as an efflux pump inhibitor (EPI). EPIs are critical in overcoming multidrug resistance in bacteria by enhancing the efficacy of existing antibiotics.
- Mechanism : By inhibiting bacterial efflux pumps, such compounds can increase intracellular concentrations of antibiotics, making previously resistant strains susceptible to treatment .
Pharmacological Insights
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that such compounds can achieve significant tissue concentrations, which is beneficial for their therapeutic effects.
- Toxicity Studies : While evaluating safety profiles, it was noted that certain structural modifications could reduce toxicity while maintaining efficacy. For example, alterations in the side chains were shown to modulate both pharmacological activity and safety margins .
Potential Therapeutic Applications
Given its biological activity, this compound may find applications in:
- Cancer Treatment : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
- Infection Control : As a novel EPI to enhance the effectiveness of antibiotics against resistant bacterial strains.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone with analogous compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP)* |
|---|---|---|---|---|---|
| This compound | 4-F, 2-O-(isopentyl) | C₁₄H₁₉FO₂ | 250.30 | Acetophenone, ether, fluoro | High (~3.5) |
| 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone | 4-F, 2-CF₃ | C₉H₆F₄O | 206.14 | Acetophenone, CF₃, fluoro | Moderate (~2.8) |
| 1-[2-(Benzyloxy)-4-fluorophenyl]ethanone | 4-F, 2-O-benzyl | C₁₅H₁₃FO₂ | 244.27 | Acetophenone, benzyl ether | High (~3.2) |
| 1-(2-Isopropoxyphenyl)ethanone | 2-O-isopropyl | C₁₁H₁₄O₂ | 178.23 | Acetophenone, ether | Moderate (~2.5) |
| 1-(4-Fluoro-2-methoxyphenyl)ethanone | 4-F, 2-OCH₃ | C₉H₉FO₂ | 168.17 | Acetophenone, methoxy, fluoro | Low (~1.9) |
*LogP estimated using fragment-based methods.
Key Observations :
- Lipophilicity : The isopentyloxy group in the target compound confers higher lipophilicity compared to methoxy or isopropoxy analogs, enhancing membrane permeability .
- Electronic Effects: The electron-withdrawing fluoro and trifluoromethyl groups (e.g., in 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone) increase electrophilicity at the ketone moiety, influencing reactivity in nucleophilic additions .
- Steric Effects : Bulkier substituents (e.g., benzyloxy, isopentyloxy) may hinder interactions with enzyme active sites compared to smaller groups like methoxy .
Stability and Metabolic Considerations
Biological Activity
1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fluorinated aromatic ring that enhances its pharmacological profile. The presence of the isopentyloxy group may contribute to its lipophilicity, which can affect its bioavailability and interaction with biological targets.
The mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds often interact with various molecular targets:
- Enzyme Inhibition : Many phenyl ketones exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, influencing downstream signaling pathways.
Antitumor Activity
Research indicates that compounds with similar structures possess significant antitumor properties. For instance, flavonoids have demonstrated the ability to induce apoptosis in cancer cells by targeting key regulatory enzymes (e.g., cyclin-dependent kinases) and disrupting microtubule formation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Activity Type | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| Flavopiridol | Anticancer | CDK-1, -2, -4, -6 | |
| This compound | Potential Anticancer | Unknown | Current Study |
Antimicrobial Activity
Similar compounds have shown efficacy against various microbial pathogens. The structural features of this compound may suggest potential as an antimicrobial agent through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting efflux pumps .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of structurally related compounds:
- Antitumor Efficacy : A study on flavonoids indicated that modifications in the aromatic ring significantly affected their ability to inhibit tumor growth. Compounds with fluorine substitutions were particularly effective in enhancing activity against specific cancer cell lines .
- Antimicrobial Properties : Research on phenolic compounds revealed that derivatives similar to this compound exhibited promising results against multidrug-resistant bacterial strains by inhibiting efflux mechanisms .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of phenolic compounds:
- Fluorine Substitution : Enhances binding affinity and metabolic stability.
- Alkoxy Groups : Improve lipophilicity, aiding in cellular uptake.
Table 2: Structure-Activity Relationships
| Functional Group | Effect on Activity | Observations |
|---|---|---|
| Fluorine | Increased binding affinity | Enhanced interaction with targets |
| Isopentyloxy | Improved bioavailability | Facilitates membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
